Phthalic anhydride-4-boronic acid pinacol ester
CAS No.: 849677-21-0
Cat. No.: VC2812980
Molecular Formula: C14H15BO5
Molecular Weight: 274.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 849677-21-0 |
---|---|
Molecular Formula | C14H15BO5 |
Molecular Weight | 274.08 g/mol |
IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione |
Standard InChI | InChI=1S/C14H15BO5/c1-13(2)14(3,4)20-15(19-13)8-5-6-9-10(7-8)12(17)18-11(9)16/h5-7H,1-4H3 |
Standard InChI Key | BFZHKYHKEHKTDP-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)OC3=O |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)OC3=O |
Introduction
Chemical Identity and Properties
Structural Characteristics
Phthalic anhydride-4-boronic acid pinacol ester consists of a phthalic anhydride core with a pinacol boronic ester group attached at the 4-position (also designated as the 5-position in some naming conventions). The structure combines an anhydride functionality with a boronic ester group, providing unique reactivity profiles that enable various synthetic transformations .
The compound's IUPAC name is 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione, though it is also referred to by several synonyms including 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione . In research publications focused on polymer chemistry, it is sometimes denoted as BPin-PA when discussing its application in polymerization reactions .
Physical and Chemical Properties
The compound presents as a white crystalline powder after purification and possesses specific chemical identifiers and properties as detailed in Table 1 .
Table 1: Physical and Chemical Properties of Phthalic anhydride-4-boronic acid pinacol ester
Property | Value |
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CAS Registry Number | 849677-21-0 |
Molecular Formula | C14H15BO5 |
Molecular Weight | 274.08 g/mol |
InChI | InChI=1S/C14H15BO5/c1-13(2)14(3,4)20-15(19-13)8-5-6-9-10(7-8)12(17)18-11(9)16/h5-7H,1-4H3 |
InChIKey | BFZHKYHKEHKTDP-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)OC3=O |
Physical Appearance | White crystalline powder |
Spectroscopic Characteristics
Spectroscopic analysis provides valuable information for identifying and characterizing the compound. In proton nuclear magnetic resonance (1H NMR) spectroscopy, the methyl groups of the pinacol moiety typically show a characteristic signal at approximately 1.32 ppm, integrating for 12 hydrogens . The boron-11 nuclear magnetic resonance (11B NMR) spectrum displays a distinctive peak at 30.1 ppm for the intact boronic ester .
Infrared spectroscopy can also be employed to identify the compound, with characteristic absorption bands for the pinacol boronic ester group appearing at approximately 1098, 1326, and 1358 cm−1 . These spectroscopic features serve as important markers for monitoring reactions involving this compound, particularly when tracking the retention or transformation of the boronic ester functionality.
Synthesis Methodologies
Palladium-Catalyzed Cross-Coupling
The primary synthetic route for producing phthalic anhydride-4-boronic acid pinacol ester involves a palladium-catalyzed cross-coupling reaction between bis(pinacolato)diboron and 4-bromo-phthalic anhydride . This approach leverages established transition metal catalysis to form the carbon-boron bond efficiently.
According to published research, the synthesis procedure yields the analytically pure compound after consecutive recrystallization and sublimation steps . The final product is obtained as a white crystalline powder in moderate yield (approximately 60%) and can be produced on a multi-gram scale, making it accessible for various applications in synthetic chemistry and materials science .
Purification Techniques
Obtaining high-purity phthalic anhydride-4-boronic acid pinacol ester is crucial for its subsequent applications, particularly in polymer chemistry where impurities can significantly affect reaction outcomes. The purification process typically involves multiple steps:
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Recrystallization to remove soluble impurities
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Sublimation to achieve analytical purity
These rigorous purification procedures ensure that the compound meets the high standards required for research applications and polymer synthesis .
Applications in Polymer Chemistry
Ring Opening Copolymerization (ROCOP)
The most significant application of phthalic anhydride-4-boronic acid pinacol ester lies in its use as a monomer for ring opening copolymerization (ROCOP) with various epoxides . This polymerization technique allows for the incorporation of the boronic ester functionality directly into the polymer backbone, creating materials with unique properties and potential for further modification.
Research has demonstrated successful copolymerization with several epoxides, including:
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Vinyl cyclohexene oxide (vCHO)
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Cyclohexene oxide (CHO)
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Propylene oxide (PO)
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Allyl glycidyl ether (AGE)
These reactions produce alternating copolymers with the general structure poly(pinacolboronate phthalate-alt-epoxide), where the epoxide component can be varied to tune the properties of the resulting materials .
Catalyst Systems
The ROCOP of phthalic anhydride-4-boronic acid pinacol ester with epoxides is facilitated by specific organometallic catalysts that provide control over the polymerization process . Several effective catalyst systems have been identified in the literature:
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Heterodinuclear complexes such as [L1ZnMg(C6F5)2] (ZnMg)
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Heterodinuclear complexes such as [L2AlK(Cp)(Et)] (AlK)
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Other organometallic catalysts denoted as P1-tBu
These catalyst systems enable the formation of well-defined polymers with controlled molecular weights, narrow dispersity indices, and high degrees of alternation between the anhydride and epoxide components .
Polymer Characterization and Properties
Structural Analysis
The polymers derived from phthalic anhydride-4-boronic acid pinacol ester have been extensively characterized using various analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy confirms the perfectly alternating structure of the copolymers and the retention of the pinacol boronic ester moieties throughout the polymerization process .
Mass spectrometry provides further evidence for the structure and repeat unit composition of these polymers. For example, the experimentally determined polymer repeat unit mass for poly(pinacolboronate phthalate-alt-vinyl cyclohexylene oxide) was found to be 398.01 g·mol−1, which closely matches the theoretical value of 398.19 g·mol−1 . Isotopic distribution analysis further validates the precise chemical composition of the polymer chains.
Physical and Thermal Properties
The polyesters containing the pinacolboronate phthalate units exhibit several noteworthy physical properties:
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High molar masses (Mn ranging from 8.5 to 21.1 kDa)
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Narrow dispersity indices (Đ = 1.04-1.22)
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Amorphous morphology
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Remarkably high glass transition temperatures
The thermal behavior of these materials, as determined by differential scanning calorimetry (DSC), indicates their potential utility in applications requiring thermal stability . The incorporation of the boronic ester groups appears to enhance the rigidity of the polymer chains, contributing to the elevated glass transition temperatures observed in these systems.
Polymerization Kinetics
Investigations into the polymerization kinetics reveal that the ROCOP of phthalic anhydride-4-boronic acid pinacol ester with epoxides proceeds in a well-controlled manner . This is evidenced by:
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Linear increase in polymer molar mass with anhydride conversion
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Retention of narrow dispersity indices throughout the polymerization
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Predictable molecular weight evolution
These characteristics are indicative of a living polymerization process, allowing for precise control over the final polymer properties .
Post-Polymerization Modifications
Deprotection to Boronic Acid
One of the most valuable aspects of polymers containing pinacol boronic ester groups is the possibility for post-polymerization modification through deprotection to yield the corresponding boronic acid derivatives . This transformation is typically achieved using trifluoroacetic acid (TFA) under mild conditions:
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Room temperature reaction
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Short reaction times (approximately 10 hours)
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High conversion (>95%)
The deprotection process can be monitored through multiple analytical techniques:
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1H NMR spectroscopy, which shows the disappearance of the pinacol methyl resonances
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11B NMR spectroscopy, revealing a shift in the boron signal from approximately 30.8 ppm to 28.3 ppm
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Infrared spectroscopy, demonstrating the loss of characteristic pinacol boronic ester absorption bands
This deprotection strategy opens avenues for further functionalization and property modification of the polymeric materials .
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